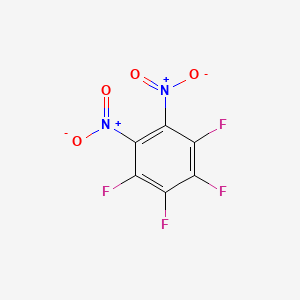

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene

Description

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene is a highly substituted aromatic compound characterized by four fluorine atoms and two nitro groups positioned at the 1,2,3,4- and 5,6-positions, respectively. Its synthesis was significantly improved by Heaton et al. (1997), who developed efficient methods for its preparation via selective halogenation and nitration of polyhalogenated benzene precursors . The compound’s electron-deficient aromatic ring, due to the strong electron-withdrawing effects of fluorine and nitro groups, renders it highly reactive toward nucleophilic aromatic substitution (NAS) and cross-coupling reactions. This reactivity profile has enabled its use as a precursor for synthesizing tetrafluorobenzheterocycles (e.g., benzimidazoles and benzofuroxans) and as a ligand in non-metallic halogen-bonded catalysts for organic transformations .

Properties

CAS No. |

16582-87-9 |

|---|---|

Molecular Formula |

C6F4N2O4 |

Molecular Weight |

240.07 g/mol |

IUPAC Name |

1,2,3,4-tetrafluoro-5,6-dinitrobenzene |

InChI |

InChI=1S/C6F4N2O4/c7-1-2(8)4(10)6(12(15)16)5(3(1)9)11(13)14 |

InChI Key |

UADCAFDKRQVDJM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene typically involves the nitration of tetrafluorobenzene derivatives. One common method includes the use of peroxytrifluoroacetic acid to introduce nitro groups into the tetrafluorobenzene structure . Another approach involves the amination of pentafluoronitrobenzene, followed by nitration .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. Controlling reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and efficiency. Techniques like TLC monitoring and ‘dry column’ chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can react with nucleophiles, leading to the substitution of fluorine atoms.

Electrophilic Aromatic Substitution: The nitro groups make the benzene ring less reactive towards electrophiles, but under specific conditions, further nitration or halogenation can occur.

Common Reagents and Conditions:

Nucleophilic Reagents: Methanol, thioureas, and other nucleophiles.

Electrophilic Reagents: Nitric acid, sulfuric acid, and halogens.

Major Products Formed:

Substituted Diaryl Sulphides: Formed from reactions with thioureas.

Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds and heterocycles.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: Employed in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing nitro groups and fluorine atoms influences its chemical behavior:

Nucleophilic Aromatic Substitution: The compound forms a Meisenheimer complex during nucleophilic attack, leading to the substitution of fluorine atoms.

Electrophilic Aromatic Substitution: The nitro groups stabilize the intermediate benzenonium ion, facilitating substitution reactions.

Comparison with Similar Compounds

1,2-Diiodotetrafluorobenzene (C₆F₄I₂)

- Structure : Contains iodine at the 5,6-positions instead of nitro groups.

- Reactivity: Iodine acts as a superior leaving group in cross-coupling reactions. For example, it undergoes Sonogashira coupling with alkynes to form pyridylethynyl derivatives (e.g., L2 in ), which are pivotal in catalysis .

- Applications : Serves as a precursor for ligands in halogen-bonded catalysts and functional materials .

1,2-Dibromo-3,4,5,6-tetrafluorobenzene (C₆Br₂F₄)

- Structure : Bromine replaces nitro groups at the 1,2-positions.

- Reactivity: Bromine’s moderate leaving-group ability facilitates substitutions under milder conditions compared to iodine.

Nitro-Substituted Analogues

1,2,3,4-Tetrachloro-5,6-dinitrobenzene (C₆Cl₄N₂O₄)

- Structure : Chlorine atoms replace fluorine at the 1,2,3,4-positions.

- Reactivity : Chlorine’s electron-withdrawing effect enhances ring deactivation, similar to fluorine, but with reduced electronegativity. This compound is synthesized via superacid-mediated nitration and is analyzed via reverse-phase HPLC .

- Applications : Primarily used in research as a nitration product or intermediate .

Silyl-Functionalized Tetrafluorobenzenes

1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene (C₁₂H₁₈F₄Si₂)

- Structure : Trimethylsilyl groups at the 1,4-positions introduce steric bulk.

- Reactivity: The silyl groups enhance solubility in nonpolar solvents and stabilize charge-separated intermediates. Synthesized via lithium-halogen exchange followed by silylation .

- Applications: Explored in organometallic chemistry and as a building block for silicon-based materials .

Heterocyclic Derivatives

5,6,7,8-Tetrafluorobenzo-1,4-dioxane (C₈H₄F₄O₂)

- Structure : A dioxane ring fused to the fluorinated benzene core.

- Reactivity: The bicyclic structure alters electronic properties, reducing NAS reactivity compared to monocyclic analogues.

- Applications: Limited data available, but fluorinated benzodioxanes are often explored in medicinal chemistry for their metabolic stability .

Research Findings and Mechanistic Insights

- Electron-Withdrawing Effects : Fluorine and nitro groups synergistically deactivate the aromatic ring, directing substitutions to meta/para positions in NAS reactions .

- Catalytic Applications: 1,2,3,4-Tetrafluoro-5,6-dinitrobenzene-derived ligands enable three-center halogen bonding, facilitating non-metallic catalysis in Mukaiyama–Mannich reactions .

- Comparative Reactivity : Iodine in 1,2-diiodotetrafluorobenzene enhances catalytic utility, while chlorine in tetrachloro-dinitrobenzene offers cost-effective alternatives for nitration studies .

Biological Activity

1,2,3,4-Tetrafluoro-5,6-dinitrobenzene (TFDNB) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of TFDNB, including its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

TFDNB is characterized by the presence of four fluorine atoms and two nitro groups on a benzene ring. The electron-withdrawing nature of the fluorine and nitro groups enhances its reactivity towards nucleophiles, making it a candidate for various chemical and biological interactions.

The biological activity of TFDNB is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : TFDNB has been shown to inhibit specific enzymes by modifying active sites through electrophilic attack.

- Protein Interactions : The compound's high reactivity allows it to interact with various proteins, potentially altering their functions.

Biological Effects

Studies have indicated that TFDNB exhibits several biological effects:

- Cytotoxicity : Research has demonstrated that TFDNB can induce cytotoxic effects in various cell lines. For instance, it has been shown to affect cell viability in cancer cell lines through mechanisms involving oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that TFDNB may possess antimicrobial properties. Its derivatives have been evaluated for their efficacy against different bacterial strains, showing promising results in inhibiting growth .

Case Studies

Several studies have investigated the biological implications of TFDNB:

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of TFDNB on human liver cancer cells (HepG2). Results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 25 µM after 24 hours of exposure. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to apoptosis .

- Antimicrobial Evaluation : Another study explored the antimicrobial activity of TFDNB derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL, indicating significant antibacterial potential.

Data Summary

| Study Focus | Cell Line/Organism | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Cytotoxicity | HepG2 (human liver cancer) | Decreased viability | 25 µM |

| Antimicrobial Activity | S. aureus, E. coli | Inhibition of bacterial growth | 12.5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.